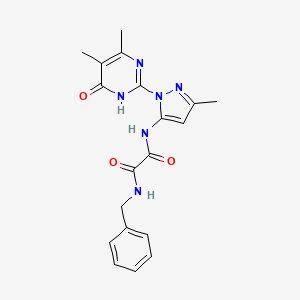
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one has been studied extensively for its potential applications in various areas of scientific research. The compound has been found to exhibit inhibitory activity against various enzymes, including protein kinase C and cyclin-dependent kinase 2. This makes it a potential candidate for the development of therapeutic agents for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one involves the inhibition of protein kinase C and cyclin-dependent kinase 2. This inhibition results in the disruption of various cellular processes, including cell division and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one in lab experiments include its high potency and specificity for protein kinase C and cyclin-dependent kinase 2. However, the compound has limitations in terms of its solubility, stability, and toxicity, which can affect its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one. These include the optimization of synthesis methods to improve yield and purity, the development of more effective drug delivery systems, and the identification of new therapeutic targets for the compound. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of the compound in vivo.
Conclusion
In conclusion, 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one is a promising chemical compound with potential applications in various areas of scientific research. The compound's inhibitory activity against protein kinase C and cyclin-dependent kinase 2 makes it a potential candidate for the development of therapeutic agents for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. However, further research is needed to fully understand the compound's mechanisms of action, biochemical and physiological effects, and potential limitations.
Métodos De Síntesis
The synthesis method of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one involves the reaction of 1-but-2-ynoylpyrrolidine-3-carboxylic acid with 2-amino-4-hydroxy-6-methylpyrimidine in the presence of a suitable catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
Propiedades
IUPAC Name |
2-amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-3-11(18)16-5-4-8(7-16)9-6-10(17)15-12(13)14-9/h6,8H,4-5,7H2,1H3,(H3,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKPMBTBGFADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)C2=CC(=O)NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2949067.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)
![2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2949078.png)

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2949085.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2949086.png)
![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)
![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)